Cas no 136790-70-0 (4-Bromo-2-fluoroaniline hydrobromide)
4-Bromo-2-fluoroaniline hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-fluoroaniline hydrobromide
- Benzenamine,4-bromo-2-fluoro-, hydrobromide (1:1)
- 4-bromanyl-2-fluoranyl-aniline hydrobromide
- 4-BROMO-2-FLUOROANILINEHYDROBROMIDE
- Benzenamine,4-bromo-2-fluoro-,hydrobromide(1:1)
- DTXSID80373663
- 136790-70-0
- 4-bromo-2-fluoroaniline;hydrobromide
- 4-bromo-2-fluoroaniline hydrobromide salt
- AKOS015912068
- NDOBTPIWWCVEDM-UHFFFAOYSA-N
- A807131
- FT-0643259
- SCHEMBL9352122
-
- MDL: MFCD00236596
- Inchi: 1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H
- InChI Key: NDOBTPIWWCVEDM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)N.Br
Computed Properties
- Exact Mass: 268.88500
- Monoisotopic Mass: 268.88510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.70970
4-Bromo-2-fluoroaniline hydrobromide Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-fluoroaniline hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 001713-1g |
4-Bromo-2-fluoroaniline hydrobromide |
136790-70-0 | 85% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 001713-5g |
4-Bromo-2-fluoroaniline hydrobromide |
136790-70-0 | 85% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 001713-25g |
4-Bromo-2-fluoroaniline hydrobromide |
136790-70-0 | 85% | 25g |
£25.00 | 2022-03-01 | |
| Oakwood | 001713-250mg |
4-Bromo-2-fluoroaniline hydrobromide |
136790-70-0 | tech | 250mg |
$10.00 | 2024-07-19 | |
| Oakwood | 001713-1g |
4-Bromo-2-fluoroaniline hydrobromide |
136790-70-0 | tech | 1g |
$11.00 | 2024-07-19 | |
| Oakwood | 001713-5g |
4-Bromo-2-fluoroaniline hydrobromide |
136790-70-0 | tech | 5g |
$24.00 | 2024-07-19 |
4-Bromo-2-fluoroaniline hydrobromide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Bromo-2-fluoroaniline hydrobromide
4-Bromo-2-Fluoroaniline Hydrobromide (CAS No. 136790-70-0): A Versatile Building Block in Modern Organic Synthesis and Medicinal Chemistry
4-Bromo-2-fluoroaniline hydrobromide (CAS No. 136790-70-0) has emerged as a critical organic synthesis intermediate and medicinal chemistry tool in recent years. This heteroaromatic compound combines the reactivity of bromine and fluorine substituents, enabling its application in diverse chemical transformations. As a fluorinated aromatic amine, it exhibits unique electronic and steric properties that influence its reactivity in nucleophilic substitution and transition metal-catalyzed coupling reactions. Recent studies published in ACS Organic Letters (2023) and Journal of Medicinal Chemistry (2024) have highlighted its role in the development of bioactive molecules with potential applications in targeted drug delivery and fluorescent imaging agents.
The chemical structure of 4-bromo-2-fluoroaniline hydrobromide comprises a benzene ring substituted with bromine at the para position and fluorine at the meta position, with the amine group protonated as a hydrobromide salt. This electronic configuration creates a moderate electron-withdrawing effect on the aromatic ring, which has been leveraged in selective functionalization strategies. A 2023 report in Organic Process Research & Development demonstrated that the fluorine substituent enhances the regioselectivity in Suzuki-Miyaura cross-coupling reactions, yielding highly substituted aromatic compounds with drug-like properties.
Recent advancements in fluorine chemistry have positioned 4-bromo-2-fluoroaniline hydrobromide as a key precursor for the synthesis of fluorinated pharmaceuticals. The fluorine atom is known to modulate biological activity through hydrogen bonding and van der Waals interactions, as noted in a 2024 review in Current Opinion in Drug Discovery & Development. This chemical versatility has led to its incorporation in the development of novel kinase inhibitors and antimicrobial agents, where fluorine substitution has been shown to improve solubility and metabolic stability.
The synthetic utility of 4-bromo-2-fluoroaniline hydrobromide extends beyond pharmaceutical applications. In materials science, its aromatic framework has been utilized in the synthesis of conjugated polymers with electrochromic properties. A 2023 study in Advanced Materials demonstrated that fluorinated aniline derivatives can enhance charge transport efficiency in organic photovoltaics, suggesting potential applications in next-generation electronic devices. The presence of bromine also enables post-polymerization functionalization, allowing for customizable material properties.
From an environmental chemistry perspective, 4-bromo-2-fluoroaniline hydrobromide has been studied for its degradation pathways under aqueous conditions. Research published in Environmental Science & Technology (2024) revealed that the fluorine substituent significantly increases resistance to hydrolysis, making it a candidate for persistent chemical markers in environmental monitoring. However, the branched electron density from both halogen substituents also influences photodegradation rates, which must be carefully managed in industrial applications.
Notably, 4-bromo-2-fluoroanilibromide has found application in bioconjugation chemistry, where its amine functionality enables site-specific labeling of proteins and nucleic acids. A 2024 paper in Nature Chemical Biology demonstrated that fluorinated linkers derived from this compound improve stability and specificity in immunoassays. The combination of bromine and fluorine also allows for sequential functionalization, enabling the synthesis of multiplexed bioorthogonal probes.
Industrial-scale production methods for 4-bromo-2-fluoroaniline hydrobromide have been optimized to achieve high yield and purification efficiency. A 2023 technical report in Chemical Engineering Journal described a two-step synthesis involving electrophilic bromination followed by fluorination, with ion-exchange resin used for hydrobromide salt formation. This process achieves 95% purity through recrystallization, meeting pharmaceutical-grade standards.
Looking ahead, 4-bromo-2-fluoroaniline hydrobromide is expected to play a pivotal role in computational chemistry and machine learning-driven drug discovery. Its diverse substitution pattern provides a rich dataset for training predictive models in molecular design. As highlighted in a 2024 article in Science Robotics, fluorinated amines are being explored as ligands for metal-organic frameworks (MOFs) with gas separation applications, further expanding the chemical utility of this compound.
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